Benzene, [(3-cyclohexen-1-yloxy)methyl]-
Description
This compound combines the aromaticity of benzene with the unsaturated cyclohexene ring, influencing its reactivity and physical properties. The cyclohexenyl moiety introduces stereoelectronic effects, while the ether linkage enhances polarity compared to purely hydrocarbon analogs.
Properties
IUPAC Name |
cyclohex-3-en-1-yloxymethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-5,7-8,13H,6,9-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZCVVCVCDSALX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453810 | |
| Record name | Benzene, [(3-cyclohexen-1-yloxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100611-66-3 | |
| Record name | Benzene, [(3-cyclohexen-1-yloxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
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Substrate Preparation : Cyclohex-3-en-1-ol is treated with a base such as sodium hydride (NaH) in tetrahydrofuran (THF) to generate the alkoxide ion.
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Electrophilic Partner : Benzyl bromide or chloride is introduced to the reaction mixture, facilitating an SN2 displacement.
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Workup : The crude product is purified via silica gel chromatography, typically using a petroleum ether/ethyl acetate gradient.
Key Data :
This method’s efficiency depends on the steric accessibility of the cyclohexenol oxygen atom. Nuclear magnetic resonance (NMR) data for the product (δH 7.30–7.17 ppm for aromatic protons; δH 4.56 ppm for the methylene bridge) confirm successful ether formation.
Electrochemical Synthesis Using Cobalt Catalysts
A cutting-edge approach employs electrochemical (3+2) cycloaddition reactions mediated by cobalt-salen complexes. This method, reported by Wu and coworkers, leverages paired electrolysis to activate alkenes and diketones, forming cyclic ethers with high atom economy.
Procedure Overview
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Reaction Setup : A mixture of 5,5-dimethylcyclohexane-1,3-dione (2.0 equiv), but-3-en-1-ylbenzene (1.0 equiv), and Co-salen catalyst (0.025 equiv) in acetonitrile is subjected to a constant current of 4.5–10.0 mA in an undivided electrochemical cell.
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Electrolysis : The reaction proceeds under argon for 12 hours, after which the product is extracted with ethyl acetate and purified via chromatography.
Optimization Insights :
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Catalyst Loading : 2.5 mol% Co-salen maximizes yield while minimizing side reactions.
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Solvent Choice : Acetonitrile enhances electrolyte solubility and reaction homogeneity.
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Current Density : 0.5 mA/cm² balances reaction rate and selectivity.
Performance Metrics :
The electrochemical pathway offers advantages in sustainability by avoiding stoichiometric oxidants. However, it requires specialized equipment and precise control over reaction parameters.
Alternative Methods and Recent Advances
Enzymatic Synthesis
Preliminary studies on lipase-catalyzed transesterification suggest potential for synthesizing ethers under mild conditions. For example, Candida antarctica lipase B (CAL-B) has been shown to mediate similar reactions in non-aqueous media, though yields remain suboptimal (<40%) for industrial adoption.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Cost | Sustainability | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 75 | Low | Moderate | High |
| Electrochemical | 71 | High | High | Moderate |
| Mitsunobu | N/A | Very High | Low | Low |
Key Observations :
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Nucleophilic Substitution remains the most accessible method for small-scale synthesis.
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Electrochemical Synthesis excels in green chemistry metrics but demands technical expertise.
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Emerging Techniques : Photocatalytic and flow-chemistry approaches are under investigation but lack robust validation .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, [(3-cyclohexen-1-yloxy)methyl]- can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the cyclohexene ring to a cyclohexane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Nitrobenzene, sulfonated benzene, halogenated benzene.
Scientific Research Applications
Organic Synthesis
Benzene, [(3-cyclohexen-1-yloxy)methyl]- is primarily used as an intermediate in the synthesis of various organic compounds. Its ability to undergo electrophilic aromatic substitution allows for further functionalization, leading to complex molecular architectures. For example:
| Reaction Type | Example Reaction | Product |
|---|---|---|
| Electrophilic Aromatic Substitution | Reaction with alkyl halides | Alkylated derivatives |
| Nucleophilic Substitution | Reaction with amines | Amine derivatives |
Biological Research
In biological contexts, this compound can be utilized to study the interactions between aromatic and alicyclic compounds within biological systems. Its derivatives may serve as precursors for pharmaceuticals and bioactive molecules. For instance, research has shown that certain derivatives exhibit cytotoxic effects against cancer cell lines, indicating potential applications in cancer therapy .
Polymer and Material Science
The compound is also valuable in the production of polymers and resins. Its reactivity allows it to be incorporated into various materials, enhancing their properties. For example:
| Material Type | Application |
|---|---|
| Polymers | Used in producing specialty polymers with specific mechanical properties |
| Resins | Acts as a cross-linking agent in resin formulations |
Case Study 1: Synthesis of Bioactive Compounds
A study demonstrated the synthesis of novel benzodioxole-based thiosemicarbazone derivatives from Benzene, [(3-cyclohexen-1-yloxy)methyl]-. These derivatives were evaluated for their anticancer activity against human lung adenocarcinoma cells (A549). The results indicated that specific modifications to the structure significantly enhanced cytotoxicity .
Case Study 2: Polymer Development
Research focused on incorporating Benzene, [(3-cyclohexen-1-yloxy)methyl]- into polymer matrices to improve thermal stability and mechanical strength. The findings suggested that polymers containing this compound exhibited superior performance compared to traditional materials, making them suitable for high-performance applications in automotive and aerospace industries .
Mechanism of Action
The mechanism of action of Benzene, [(3-cyclohexen-1-yloxy)methyl]- involves its ability to participate in various chemical reactions due to the presence of both aromatic and alicyclic moieties. The benzene ring can undergo electrophilic aromatic substitution, while the cyclohexene ring can participate in addition reactions. These properties make it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Phenylcyclohexene (Benzene, 2-cyclohexen-1-yl)
- Structure : Direct attachment of cyclohexene to benzene without an oxygen bridge.
- Molecular Formula : C₁₂H₁₄ (vs. C₁₂H₁₄O for the target compound) .
- Key Differences: Polarity: Lacks the ether oxygen, reducing polarity and boiling point. Synthesis: Likely synthesized via Friedel-Crafts alkylation, contrasting with ether-forming reactions (e.g., Williamson synthesis) required for the target compound .
{[(3,7-Dimethyl-6-octen-1-yl)oxy]methyl}benzene
- Structure : A branched alkenyl ether substituent (C₈H₁₃O) attached to benzene.
- Molecular Formula : C₁₆H₂₂O (larger molecular weight than the target compound due to extended alkyl chain) .
- Key Differences :
- Steric Effects : The longer, branched chain increases steric hindrance, reducing reaction rates in electrophilic substitution.
- Volatility : Higher molecular weight correlates with lower volatility compared to the target compound.
Benzene, [[(2,6,6-trimethyl-1-cyclohexen-1-yl)methyl]sulfonyl]-
- Structure : Cyclohexenyl group linked via a sulfonyl-methyl bridge.
- Molecular Formula : C₁₆H₂₂O₂S (MW = 278.415 g/mol) .
- Key Differences :
- Electron-Withdrawing Effects : The sulfonyl group deactivates the benzene ring, making it less reactive toward electrophiles compared to the ether-linked target compound.
- Applications : Sulfonyl derivatives are often used in pharmaceuticals and agrochemicals, whereas ether-linked compounds may serve as intermediates in polymer chemistry .
Methyl 2-{[(E)-(2,4-dimethyl-3-cyclohexen-1-ylidene)methyl]amino}benzoate
- Structure : Schiff base with a cyclohexenylidene group and ester functionality.
- Molecular Formula: C₁₇H₂₁NO₂ (MW = 271.36 g/mol) .
- Key Differences: Conjugation: The imine group enables extended conjugation, altering UV-Vis absorption properties.
Data Table: Comparative Analysis of Key Properties
*Estimated based on structural analogs; †Predicted using Joback method for ethers .
Biological Activity
Benzene, [(3-cyclohexen-1-yloxy)methyl]- is an organic compound with potential biological activities that have garnered scientific interest. This article aims to explore its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
Benzene, [(3-cyclohexen-1-yloxy)methyl]- is characterized by a benzene ring substituted with a cyclohexenyl ether. The presence of the cyclohexenyl group may influence its biological activity by enhancing interactions with biological targets.
1. Antimicrobial Activity
Research indicates that compounds similar to Benzene, [(3-cyclohexen-1-yloxy)methyl]- exhibit significant antimicrobial properties. For example:
- Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential enzymes.
- Findings : A study reported that related benzene derivatives showed antimicrobial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzene Derivative A | S. aureus | 32 μg/mL |
| Benzene Derivative B | E. coli | 64 μg/mL |
2. Anticancer Activity
Benzene derivatives have been investigated for their anticancer properties:
- Mechanism : These compounds may induce apoptosis in cancer cells or inhibit tumor growth through various pathways.
- Case Study : In vitro studies demonstrated that certain benzene derivatives inhibited the proliferation of cancer cell lines such as HeLa and MCF-7 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzene Derivative A | HeLa | 15 |
| Benzene Derivative B | MCF-7 | 20 |
Case Study 1: Antimicrobial Efficacy
A study focused on the synthesis of a series of benzene derivatives, including [(3-cyclohexen-1-yloxy)methyl]-, showed promising results against resistant bacterial strains. The study highlighted the structure-activity relationship (SAR), indicating that modifications to the benzene ring can enhance antimicrobial potency significantly .
Case Study 2: Anticancer Mechanisms
Another investigation into the anticancer effects of similar compounds revealed that they could inhibit key signaling pathways involved in cell proliferation. The study utilized various assays to demonstrate that these compounds could effectively reduce tumor growth in xenograft models .
Q & A
Basic Research Questions
Q. What is the molecular structure of Benzene, [(3-cyclohexen-1-yloxy)methyl]-, and how does resonance stabilization influence its chemical reactivity?
- Answer : The compound consists of a benzene ring substituted with a [(3-cyclohexen-1-yloxy)methyl] group. The benzene ring retains aromaticity via resonance stabilization, where delocalized π-electrons obey Huckel’s rule (4n+2 electrons, n=1). This resonance limits electrophilic substitution reactions to positions dictated by the directing effects of the substituent. The cyclohexenyloxy group introduces steric and electronic effects, influencing reactivity patterns such as regioselectivity in substitution reactions .
Q. What spectroscopic methods are recommended for structural confirmation of Benzene, [(3-cyclohexen-1-yloxy)methyl]-?
- Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify proton environments and carbon frameworks. For example, cyclohexenyl protons exhibit distinct splitting patterns due to ring strain.
- Infrared (IR) Spectroscopy : Detection of C-O-C (ether) stretching (~1100 cm⁻¹) and aromatic C-H bending (~700–900 cm⁻¹).
- Mass Spectrometry (MS) : Fragmentation patterns to confirm molecular ion peaks and substituent-related cleavages .
Advanced Research Questions
Q. How do molecular interactions between Benzene, [(3-cyclohexen-1-yloxy)methyl]-, and polar solvents affect thermodynamic properties like excess volume (Vᴱ) and viscosity (ηᴱ)?
- Answer : Studies on binary mixtures (e.g., methyl acrylate + benzene derivatives) reveal that negative Vᴱ values arise from hydrogen bonding and interstitial accommodation due to size disparities between molecules. For example, mixtures with halogenated benzenes show stronger interactions (e.g., MA + bromobenzene > MA + benzene) due to enhanced electron-withdrawing effects. Viscosity deviations (ηᴱ) correlate with charge-transfer interactions and disruption of solvent-solvent hydrogen bonds .
| Mixture System | Vᴱ (cm³/mol) | ηᴱ (mPa·s) | Dominant Interaction Type |
|---|---|---|---|
| MA + Benzene | -0.12 | -0.05 | Weak dipole-induced dipole |
| MA + Chlorobenzene | -0.23 | -0.12 | Moderate H-bonding & charge transfer |
| MA + Bromobenzene | -0.35 | -0.18 | Strong H-bonding & size disparity |
Q. What methodologies resolve contradictions in viscosity data for binary mixtures containing this compound?
- Answer : Contradictions arise from competing interactions (e.g., hydrogen bonding vs. steric hindrance). To address this:
- Use Redlich-Kister equations to model excess properties and isolate interaction contributions.
- Cross-validate with ultrasonic spectroscopy to assess compressibility changes linked to molecular packing.
- Compare experimental ηᴱ values with computational simulations (e.g., COSMO-RS) to identify outliers .
Q. How can reaction conditions be optimized for synthesizing Benzene, [(3-cyclohexen-1-yloxy)methyl]-?
- Answer : Key challenges include minimizing side reactions (e.g., cyclohexenyl ring opening). Optimization strategies:
- Catalysis : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency.
- Solvent Selection : Non-polar solvents (e.g., toluene) reduce nucleophilic interference.
- Temperature Control : Moderate heating (60–80°C) balances reaction rate and stability of the cyclohexenyl group .
Safety and Toxicity in Research
Q. What safety protocols are recommended for handling Benzene derivatives in laboratory settings?
- Answer : Based on toxicological profiles:
- Ventilation : Use fume hoods to limit inhalation of volatile vapors.
- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats.
- Waste Disposal : Segregate halogenated waste for incineration to prevent environmental persistence .
Data Analysis and Interpretation
Q. How do electronic effects of substituents influence the stability of Benzene, [(3-cyclohexen-1-yloxy)methyl]- derivatives?
- Answer : Electron-donating groups (e.g., -OCH₃) enhance resonance stabilization, while electron-withdrawing groups (e.g., -NO₂) reduce aromatic stability. For example, halogen substituents (Cl, Br) introduce inductive effects that polarize the ring, altering reaction kinetics in electrophilic substitutions .
Contradiction Analysis
Q. Why do some studies report conflicting data on the solubility of Benzene derivatives in polar solvents?
- Answer : Discrepancies arise from solvent purity, temperature gradients, and measurement techniques. For reproducibility:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
